Physicochemical Properties and Analytical Applications of Heparin Ammonium Salt
Physicochemical Properties and Analytical Applications of Heparin Ammonium Salt
[1][2]
Executive Summary
Heparin Ammonium Salt (CAS: 60800-63-7) represents a specialized derivative of the glycosaminoglycan heparin, distinct from the therapeutically ubiquitous sodium and lithium salts.[1][2] While its anticoagulant potency mirrors that of other heparin salts, its utility lies in its unique physicochemical behavior—specifically its non-interference with cation-sensitive assays and its superior ionization profile in mass spectrometry .[1]
This guide provides a rigorous technical analysis of the ammonium salt’s molecular architecture, thermodynamic stability, and functional applications.[1] It is designed for researchers requiring a heparin variant that eliminates sodium adduct formation in spectral analysis or sodium contamination in clinical electrolyte quantification.[1][2]
Molecular Architecture and Synthesis[2]
Structural Composition
Heparin is a polydisperse, highly sulfated linear polysaccharide.[1][3] The ammonium salt retains the core repeating disaccharide unit of 1,4-linked uronic acid (90% L-iduronic acid, 10% D-glucuronic acid) and D-glucosamine .[1][2]
-
Backbone: Alternating
-linked -L-idopyranosyluronic acid 2-sulfate and 2-deoxy-2-sulfamido- -D-glucopyranosyl 6-sulfate.[1][2] -
Counter-ion Substitution: In the ammonium form, the anionic sulfate (
) and carboxylate ( ) groups are neutralized by ammonium ions ( ) rather than metal cations ( , ).[1][2]
Cation Exchange Synthesis
The production of high-purity heparin ammonium typically involves a cation exchange process to displace endogenous sodium.[1] This is a critical workflow for researchers preparing custom standards.
Protocol: Preparation via Cation Exchange
-
Resin Activation: Wash a strong acid cation exchange resin (e.g., Amberlite IR-120 H+ form) with 2M HCl, then rinse with Milli-Q water until neutral pH.[1][2]
-
Acidification: Pass a 5% (w/v) solution of Heparin Sodium through the column at 4°C. The effluent is Heparinic Acid (unstable).[1][2]
-
Neutralization: Immediately neutralize the effluent with 1M
to pH 7.[1][2]0. Note: Delay leads to autohydrolysis of N-sulfate groups.[1][2] -
Lyophilization: Freeze-dry the solution to obtain the ammonium salt as a white, hygroscopic powder.[1]
Figure 1: Critical path for converting Heparin Sodium to Heparin Ammonium. The "Immediate Processing" step is vital to prevent acid-catalyzed desulfation.
Physicochemical Profile
Solubility and Solvent Compatibility
Unlike the sodium salt, which is strictly hydrophilic, the ammonium salt exhibits subtle differences in mixed-solvent systems, influencing its use in fractionation.[1]
| Solvent System | Solubility (25°C) | Notes |
| Water | > 100 mg/mL | Highly soluble; forms clear to slightly hazy yellowish solutions.[1][2][3][4][5] |
| Ethanol (Pure) | Insoluble | Precipitants form similarly to Na-salt.[1][2] |
| Ethanol/Water (60:40) | Soluble | Higher solubility limit than Na-salt; useful for selective fractionation of LMWH.[1][2] |
| DMSO | Sparingly Soluble | Requires heating; not recommended due to potential sulfoxide oxidation.[1][2] |
Thermal Stability and Degradation
Heparin ammonium is thermally sensitive.[1][2] The ammonium counter-ion is less stabilizing than sodium, making the molecule more susceptible to N-desulfation (loss of the sulfamate group) at elevated temperatures or acidic pH.[1]
-
Critical Threshold:
for prolonged periods.[1][2] -
Degradation Mechanism: Hydrolysis of the
bond yields a free amine ( ) and inorganic sulfate.[1][2] This results in a loss of anticoagulant activity (anti-Xa potency).[1][2] -
Storage: Must be stored at
in a desiccated environment.
Electrochemical Properties
The charge density of heparin ammonium is dominated by the polyanionic backbone.
-
Zeta Potential:
(in pH 7.4 buffer).[1][2] -
Conductivity: Solutions exhibit higher conductivity than equivalent molar concentrations of Heparin Sodium due to the higher mobility of the ammonium ion compared to sodium.[1]
Analytical Applications
The primary justification for selecting Heparin Ammonium over Heparin Sodium is analytical interference elimination .
Electrospray Ionization Mass Spectrometry (ESI-MS)
In ESI-MS analysis of heparin oligosaccharides, sodium ions form stable adducts (
-
The Ammonium Advantage: Ammonium ions are volatile.[2] During the desolvation process in the ESI source, excess ammonium dissociates as ammonia gas (
), leaving the protonated or deprotonated molecular ion.[1] -
Result: Simplified spectra with higher signal-to-noise ratios, allowing for precise sequencing of heparin fragments.[1][2]
Clinical Chemistry: Sodium Determination
Heparin is the anticoagulant of choice for plasma preparation. However, Heparin Sodium adds exogenous
-
Protocol Utility: Heparin Ammonium is used in blood collection tubes (or capillary tubes) for electrolyte panels to ensure the
value reflects only the patient's physiological level.[1]
Figure 2: Mechanism of signal improvement in Mass Spectrometry. Ammonium volatility prevents cation adduct clutter.[1][2]
Technical Comparison: Ammonium vs. Sodium Salt[2][3][5]
| Feature | Heparin Ammonium | Heparin Sodium |
| CAS Number | 60800-63-7 | 9041-08-1 |
| Primary Application | Analytical Stds, Na+ Determination, MS | Clinical Anticoagulation, Therapeutics |
| Hygroscopicity | High (Very sensitive to moisture) | Moderate |
| pH Stability (1% Soln) | 5.5 – 7.5 | 5.0 – 7.5 |
| Biological Potency | ||
| PCR Compatibility | Inhibitory (Requires Heparinase) | Inhibitory (Requires Heparinase) |
Note on PCR: While some anecdotal reports suggest ammonium salts are less inhibitory to Taq polymerase than sodium salts, heparin itself (as a polyanion) mimics DNA and competes for the polymerase active site.[1][2] Therefore, Heparin Ammonium is not a "fix" for PCR inhibition ; removal via Heparinase I is still required for downstream genetic analysis.[1]
References
-
Characterization of Heparin Oligosaccharides as Ammonium Salts . Analytical Chemistry. (1998).[1][2] Demonstrates the superiority of ammonium salts for ESI-MS analysis of glycosaminoglycans.[6][1][2]
-
Heparin Ammonium Salt Product Specification . Sigma-Aldrich.[1][2][4] Physicochemical data, solubility, and stability profiles.[1][3][4][7] [1][2][4]
-
Heparin Stability and Degradation . Journal of Pharmaceutical Sciences. Analysis of N-desulfation mechanisms in heparin salts under thermal stress.
-
Anticoagulants in Clinical Chemistry . World Health Organization (WHO).[1][2] Guidelines on the use of heparin salts (Li, Na, NH4) for specific blood analytes.
Sources
- 1. Heparin - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. mpbio.com [mpbio.com]
- 4. 肝素 铵盐 来源于猪肠粘膜 ≥140 USP units/mg | Sigma-Aldrich [sigmaaldrich.com]
- 5. HEPARIN AMMONIUM SALT CAS#: 60800-63-7 [m.chemicalbook.com]
- 6. Characterization of heparin oligosaccharide mixtures as ammonium salts using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
